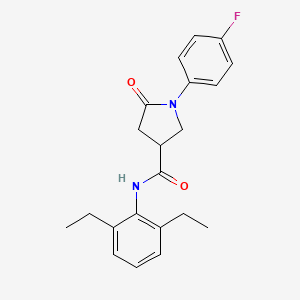![molecular formula C20H26N2O4S B4088918 N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B4088918.png)
N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-phenoxybutanamide
Vue d'ensemble
Description
N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-phenoxybutanamide, also known as BAY 41-2272, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been implicated in the treatment of a variety of diseases, including cardiovascular and pulmonary disorders.
Mécanisme D'action
N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-phenoxybutanamide 41-2272 exerts its effects by stimulating the activity of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP is a second messenger molecule that plays a key role in regulating various physiological processes, including smooth muscle relaxation and vasodilation. By increasing cGMP levels, N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-phenoxybutanamide 41-2272 can promote vasodilation and improve blood flow, which has important implications for the treatment of cardiovascular and pulmonary disorders.
Biochemical and Physiological Effects:
N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-phenoxybutanamide 41-2272 has been shown to have a number of biochemical and physiological effects, including the stimulation of sGC activity, the promotion of vasodilation, and the inhibition of platelet aggregation. These effects have important implications for the treatment of a variety of diseases, including pulmonary arterial hypertension, heart failure, and erectile dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-phenoxybutanamide 41-2272 for laboratory experiments is its specificity for sGC stimulation. This allows researchers to study the effects of sGC activation in a controlled manner, without the confounding effects of other signaling pathways. However, one limitation of N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-phenoxybutanamide 41-2272 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.
Orientations Futures
There are a number of potential future directions for research on N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-phenoxybutanamide 41-2272. One area of interest is the development of more potent and selective sGC stimulators, which could have important implications for the treatment of cardiovascular and pulmonary disorders. Another potential direction is the investigation of the effects of N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-phenoxybutanamide 41-2272 in combination with other therapeutic agents, which could lead to synergistic effects and improved treatment outcomes. Finally, further research is needed to better understand the long-term safety and efficacy of N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-phenoxybutanamide 41-2272 in human subjects, particularly with respect to its potential for cardiovascular and pulmonary toxicity.
Applications De Recherche Scientifique
N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-phenoxybutanamide 41-2272 has been the subject of extensive scientific research, with a particular focus on its potential therapeutic applications. Studies have shown that N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-phenoxybutanamide 41-2272 can stimulate sGC activity, leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation. This mechanism of action has been implicated in the treatment of a variety of diseases, including pulmonary arterial hypertension, heart failure, and erectile dysfunction.
Propriétés
IUPAC Name |
N-[4-(butan-2-ylsulfamoyl)phenyl]-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-3-16(2)22-27(24,25)19-13-11-17(12-14-19)21-20(23)10-7-15-26-18-8-5-4-6-9-18/h4-6,8-9,11-14,16,22H,3,7,10,15H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBVMWOKLPQJIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(butan-2-ylsulfamoyl)phenyl]-4-phenoxybutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4088845.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4088858.png)
![N-{4-[(sec-butylamino)sulfonyl]phenyl}-3-phenylpropanamide](/img/structure/B4088859.png)
![7-(3-ethoxy-4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4088866.png)
![2-(4-fluorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride](/img/structure/B4088871.png)
![4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine](/img/structure/B4088877.png)
![3,5-dichloro-2-methoxy-N-[({4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4088890.png)
![N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4088901.png)
![N-butyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4088903.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prolinamide](/img/structure/B4088926.png)
![N-bicyclo[2.2.1]hept-2-yl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4088931.png)
![4-(6-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B4088935.png)
